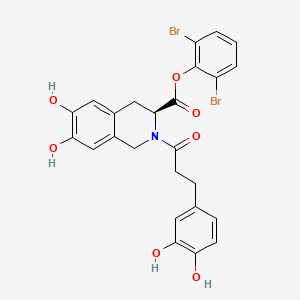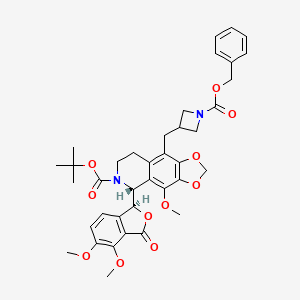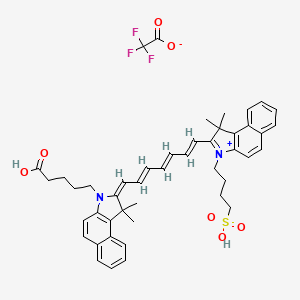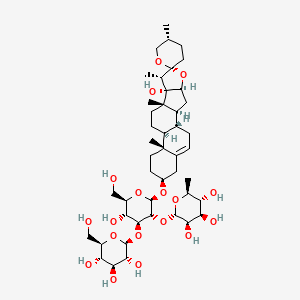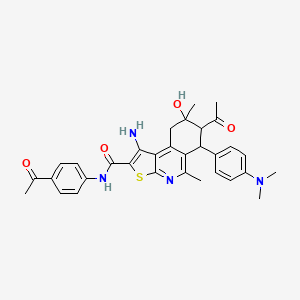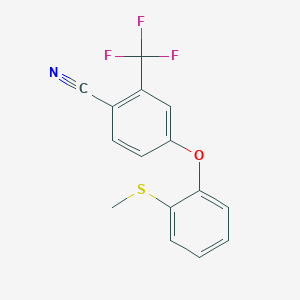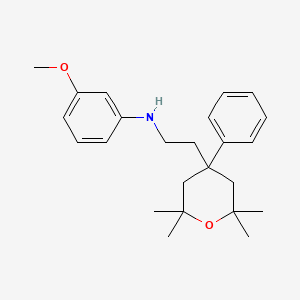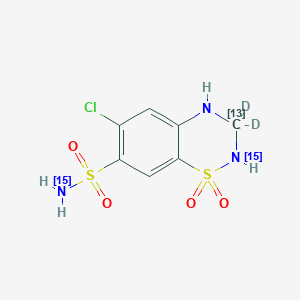
Pyrogallol-phloroglucinol-6,6-bieckol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrogallol-phloroglucinol-6,6-bieckol is a polyphenolic compound isolated from the brown algae Ecklonia cava. It is known for its potent antioxidant, anti-inflammatory, and anti-obesity properties. This compound has garnered significant interest due to its potential therapeutic applications in various fields, including medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrogallol-phloroglucinol-6,6-bieckol can be synthesized through chemical reactions involving the coupling of pyrogallol and phloroglucinol units. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. detailed synthetic routes and reaction conditions are not widely reported in the literature .
Industrial Production Methods
Currently, there are no large-scale industrial production methods publicly available for this compound. The compound is generally obtained through extraction from natural sources, particularly from the brown algae Ecklonia cava .
Chemical Reactions Analysis
Types of Reactions
Pyrogallol-phloroglucinol-6,6-bieckol undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.
Reduction: It can participate in reduction reactions due to its polyphenolic structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced polyphenolic derivatives .
Scientific Research Applications
Chemistry
In chemistry, pyrogallol-phloroglucinol-6,6-bieckol is studied for its antioxidant properties. It is used in various assays to evaluate its radical scavenging activities and its potential as a natural antioxidant .
Biology
In biological research, the compound is investigated for its anti-inflammatory and anti-obesity effects. Studies have shown that it can inhibit monocyte migration and reduce inflammatory macrophage differentiation .
Medicine
In medicine, this compound is explored for its potential therapeutic applications in treating vascular dysfunction, obesity, and hypertension. It has been shown to improve blood circulation and reduce blood pressure in animal models .
Industry
In the industry, the compound is considered for use in functional foods and dietary supplements due to its health-promoting properties .
Mechanism of Action
Pyrogallol-phloroglucinol-6,6-bieckol exerts its effects through various molecular targets and pathways. It inhibits the release of high-mobility group protein B1 (HMGB1) from injured cells, which in turn reduces the activation of Toll-like receptor 4 (TLR4) and receptor for advanced glycation end-products (RAGE) signaling pathways. This inhibition leads to a decrease in inflammatory cytokine production and cell death . Additionally, the compound enhances the phosphorylation of PI3K-AKT and AMPK pathways, contributing to its protective effects .
Comparison with Similar Compounds
Similar Compounds
Dieckol: Another phlorotannin from Ecklonia cava with similar antioxidant and anti-inflammatory properties.
2,7-Phloroglucinol-6,6-bieckol: A related compound with comparable biological activities.
Phlorofucofuroeckol A: Another polyphenolic compound from Ecklonia cava with antioxidant and anti-inflammatory effects
Uniqueness
Pyrogallol-phloroglucinol-6,6-bieckol stands out due to its potent inhibitory effects on vascular cell dysfunction and its ability to improve blood circulation in diet-induced obese and hypertensive models. Its unique combination of antioxidant, anti-inflammatory, and anti-obesity properties makes it a valuable compound for various therapeutic applications .
Properties
Molecular Formula |
C48H30O23 |
|---|---|
Molecular Weight |
974.7 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenoxy)-9-[6-[3-[4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]-5-hydroxyphenoxy]-2,4,7,9-tetrahydroxydibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C48H30O23/c49-16-1-17(50)4-21(3-16)65-38-28(56)10-25(11-29(38)57)64-23-7-20(53)8-24(9-23)67-42-33(61)15-35(63)44-48(42)71-40-31(59)13-27(55)37(46(40)69-44)36-26(54)12-30(58)39-45(36)68-43-34(62)14-32(60)41(47(43)70-39)66-22-5-18(51)2-19(52)6-22/h1-15,49-63H |
InChI Key |
NRVFUTPNGVTCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=CC(=CC(=C3)O)OC4=C(C=C(C5=C4OC6=C(C=C(C(=C6O5)C7=C8C(=C(C=C7O)O)OC9=C(O8)C(=CC(=C9OC1=CC(=CC(=C1)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


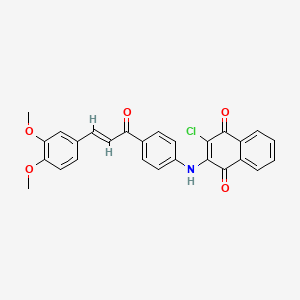
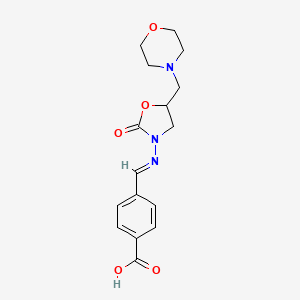
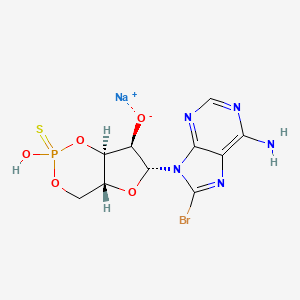
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
